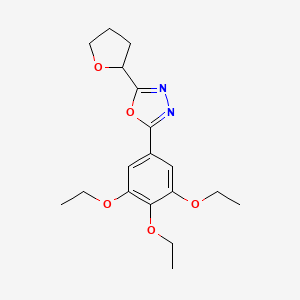![molecular formula C19H21N3O3 B7059170 3-[5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7059170.png)
3-[5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline is a complex organic compound that features a unique structure combining an oxadiazole ring with a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Methoxyphenoxyethyl Group: This step often involves nucleophilic substitution reactions where the oxadiazole ring is reacted with 2-(2-methoxyphenoxy)ethyl halides.
Introduction of the Dimethylaniline Group: This can be done through coupling reactions, such as the Buchwald-Hartwig amination, where the oxadiazole intermediate is reacted with N,N-dimethylaniline under palladium catalysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-[5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-[5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-[5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline depends on its application:
Pharmacological Effects: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring can act as a bioisostere for carboxylic acids, potentially enhancing the compound’s binding affinity to biological targets.
Material Science: In organic semiconductors, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial. The methoxyphenoxyethyl group can influence the compound’s solubility and film-forming properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(2-phenoxyethyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline
- 3-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline
Uniqueness
3-[5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline is unique due to the presence of both the methoxyphenoxyethyl group and the dimethylaniline moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The oxadiazole ring enhances its stability and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
3-[5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22(2)15-8-6-7-14(13-15)19-21-20-18(25-19)11-12-24-17-10-5-4-9-16(17)23-3/h4-10,13H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTHOBGNRNOHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NN=C(O2)CCOC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Cyclopropyl-5-[2-(2-methoxyphenoxy)ethyl]-1,3,4-oxadiazole](/img/structure/B7059091.png)
![2-(3-Methylpyridin-2-yl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7059105.png)
![2-[(4-Tert-butylphenoxy)methyl]-5-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7059110.png)
![2-[[(3-Fluoropyridin-2-yl)-methylamino]methyl]-2-methylpropane-1,3-diol](/img/structure/B7059124.png)
![2-Methyl-4-[(3-propan-2-ylphenyl)sulfonylamino]pyrazole-3-carboxylic acid](/img/structure/B7059131.png)

![2-[(2-Ethoxyphenoxy)methyl]-5-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7059139.png)
![N-[3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B7059153.png)
![1-[5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-yl]cyclopentane-1-carbonitrile](/img/structure/B7059155.png)
![2-[(4-Chlorophenoxy)methyl]-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3,4-oxadiazole](/img/structure/B7059164.png)
![6-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7059173.png)
![2-(2,2-Dimethylpropyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7059180.png)
![N-[3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]propyl]-2,2-dimethylpropanamide](/img/structure/B7059187.png)
![N-[3-(4-acetylpiperazin-1-yl)-3-oxopropyl]-5-fluoro-2-methylbenzamide](/img/structure/B7059190.png)
